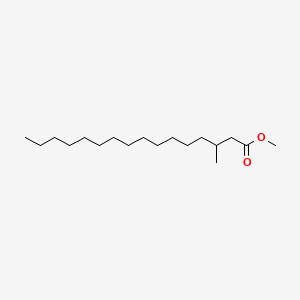
Methyl 3-methylhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylhexadecanoate is an organic compound belonging to the ester familyThis compound is commonly found in various natural sources, including certain marine sponges .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methylhexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol under acidic or basic conditions.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 3-methylhexadecanoic acid and methanol.
Reduction: 3-methylhexadecanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl 3-methylhexadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry and chromatography studies.
Biology: The compound is studied for its role in the lipid metabolism of marine organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of methyl 3-methylhexadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule in certain biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadecanoate: Similar structure but lacks the methyl group on the third carbon.
Methyl 2-methylhexadecanoate: Methyl group is attached to the second carbon instead of the third.
Uniqueness
Methyl 3-methylhexadecanoate is unique due to the specific positioning of the methyl group, which can influence its physical and chemical properties, such as melting point and solubility, compared to its isomers .
Propiedades
Número CAS |
65128-49-6 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
methyl 3-methylhexadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18(19)20-3/h17H,4-16H2,1-3H3 |
Clave InChI |
VTFOLAWZOSRSEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


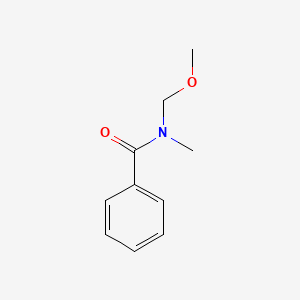
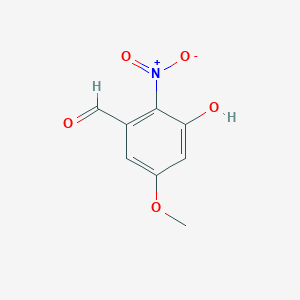

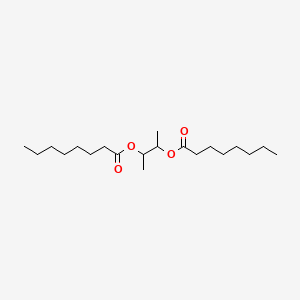
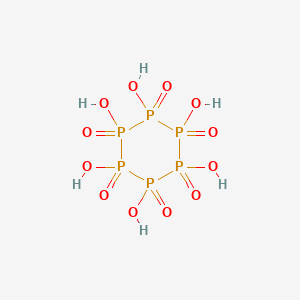
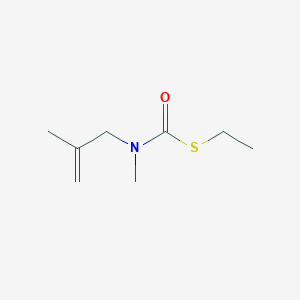
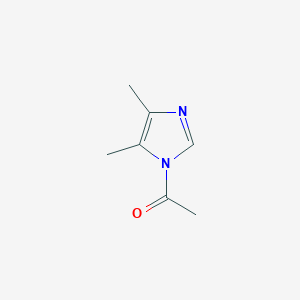
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
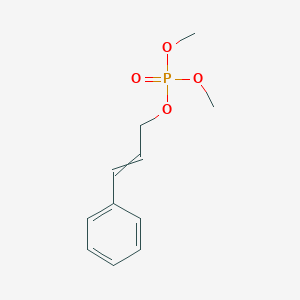
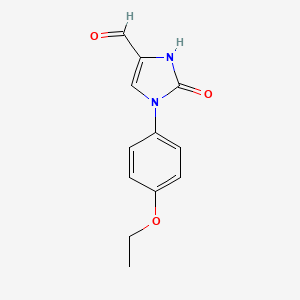
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
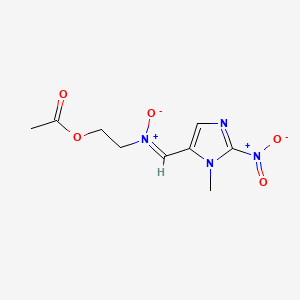
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
